molecular formula C16H20N6O2S B12409561 Enpp-1-IN-15

Enpp-1-IN-15

Cat. No.: B12409561
M. Wt: 360.4 g/mol
InChI Key: IZOGFOOIVMCFFK-RUZDIDTESA-N
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Description

Enpp-1-IN-15 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of extracellular nucleotides. ENPP1 plays a crucial role in various physiological processes, including purinergic signaling, which regulates cell proliferation, migration, apoptosis, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enpp-1-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for ENPP1 inhibitors involve the use of nucleophilic substitution, condensation reactions, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Enpp-1-IN-15 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Enpp-1-IN-15 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ENPP1 and its effects on purinergic signaling.

    Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, where ENPP1 is overexpressed in tumor cells.

Mechanism of Action

Enpp-1-IN-15 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition disrupts the hydrolysis of extracellular nucleotides, leading to altered purinergic signaling. The compound specifically targets the catalytic domain of ENPP1, preventing the conversion of ATP to AMP and pyrophosphate. This disruption can modulate immune responses and enhance the efficacy of other therapeutic modalities, such as immune-checkpoint inhibitors and STING pathway activators .

Comparison with Similar Compounds

Enpp-1-IN-15 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its ability to effectively inhibit ENPP1 at very low concentrations, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1

InChI Key

IZOGFOOIVMCFFK-RUZDIDTESA-N

Isomeric SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)[S@](=N)(=O)C

Canonical SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C

Origin of Product

United States

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